

# Comprehensive Spectroscopic Characterization of 4-Decylphenol

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## Compound of Interest

Compound Name: 4-Decylphenol

CAS No.: 2985-57-1

Cat. No.: B1595997

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CAS Registry Number: 2985-57-1 Formula: C<sub>16</sub>H<sub>26</sub>O Molecular Weight: 234.38 g/mol [1]

## Executive Summary & Chemical Identity

**4-Decylphenol** (4-n-decylphenol) is a para-substituted alkylphenol characterized by a linear ten-carbon alkyl chain attached to the 4-position of the phenol ring.[1] Unlike its highly branched commercial counterparts (often mixtures of isomers used in surfactant production), the n-decyl isomer is a distinct chemical entity used as a reference standard in environmental analysis and as a specific intermediate in the synthesis of liquid crystals and phenolic resins.

Physical State: Low-melting solid or viscous liquid (MP: ~30–40 °C).[1] Solubility: Soluble in organic solvents (Chloroform, Dichloromethane, Methanol); insoluble in water.

## Experimental Methodology

To ensure data integrity, the following protocols are recommended for the generation of spectroscopic data.

## Sample Preparation[1]

- Nuclear Magnetic Resonance (NMR): Dissolve ~10 mg of **4-Decylphenol** in 0.6 mL of Deuterated Chloroform ( ) containing 0.03% Tetramethylsilane (TMS) as an internal standard. Ensure the sample is free of water (peak at 1.56 ppm) to prevent exchange broadening of the phenolic proton.
- Infrared Spectroscopy (IR): Due to its low melting point, the sample can be analyzed as a neat liquid film between NaCl plates or as a KBr pellet if crystallized.
- Mass Spectrometry (MS): Dilute to 10 ppm in Methanol for Direct Insertion Probe (DIP) or GC-MS analysis. Use Electron Ionization (EI) at 70 eV.

## Nuclear Magnetic Resonance (NMR) Analysis

The

<sup>1</sup>H and

<sup>13</sup>C NMR spectra of **4-Decylphenol** exhibit the classic features of a para-substituted aromatic system with a long aliphatic tail.

### Proton NMR ( <sup>1</sup>H NMR)

Solvent:

| Reference: TMS (0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
6.95 - 7.05	Doublet ( Hz)	2H	Ar-H (meta to OH)	Deshielded by the aromatic ring current but shielded relative to benzene due to the electron-donating alkyl group.[1]
6.70 - 6.80	Doublet ( Hz)	2H	Ar-H (ortho to OH)	Significantly shielded by the mesomeric (+M) effect of the oxygen lone pairs.[1]
4.50 - 5.00	Broad Singlet	1H	Ar-OH	Chemical shift is concentration-dependent due to hydrogen bonding.[1]
2.48 - 2.55	Triplet ( Hz)	2H	Ar-CH <sub>2</sub> -R	Benzylic protons. [1] Deshielded by the aromatic ring anisotropy.
1.50 - 1.65	Multiplet	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -	-protons.[1] Shielded relative to benzylic protons but distinct from the bulk chain.
1.20 - 1.40	Multiplet	14H	Bulk -(CH <sub>2</sub> ) <sub>7</sub> -	Methylene envelope.[1]

Chemically equivalent environment in the long chain.

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0.88	Triplet ( Hz)	3H	Terminal -CH <sub>3</sub>	Characteristic terminal methyl group of a linear alkane chain.[1]
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## Carbon NMR ( C NMR)

Solvent:

- Phenolic Carbon (C-OH): ~153.5 ppm (Deshielded by electronegative Oxygen).
- Quaternary Alkyl Carbon (C-Ar): ~135.0 ppm.[1]
- Aromatic CH: ~129.5 ppm (meta) and ~115.2 ppm (ortho).
- Benzylic Carbon: ~35.0 ppm.
- Alkyl Chain: Cluster of peaks at 31.9, 29.6 (bulk), 22.7, and 14.1 ppm (terminal methyl).

## Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid fingerprinting tool, confirming the presence of the hydroxyl group and the aromatic substitution pattern.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Description
3300 - 3400	O-H Stretch	Broad, strong band due to intermolecular hydrogen bonding.[1] Sharpens in dilute solution.
2850 - 2960	C-H Stretch	Strong absorptions corresponding to asymmetric and symmetric stretching of the decyl chain (-CH <sub>2</sub> -, -CH <sub>3</sub> ). [1]
1615, 1515	C=C Ring Stretch	Characteristic "breathing" modes of the benzene ring.
1240	C-O Stretch	Strong band indicating the phenol ether-like C-O bond character.[1]
830	C-H Out-of-Plane	Strong band diagnostic of para-disubstitution (two adjacent hydrogens).[1]

## Mass Spectrometry (MS) Analysis

The mass spectrum of **4-Decylphenol** is dominated by benzylic cleavage, a hallmark of alkylbenzenes and alkylphenols.

### Fragmentation Pathway[1]

- Molecular Ion ( ): m/z 234. Visible but often not the base peak.
- Benzylic Cleavage (Base Peak): The bond between the and

carbons of the alkyl chain breaks to form the resonance-stabilized Hydroxybenzyl cation (Tropylium derivative).

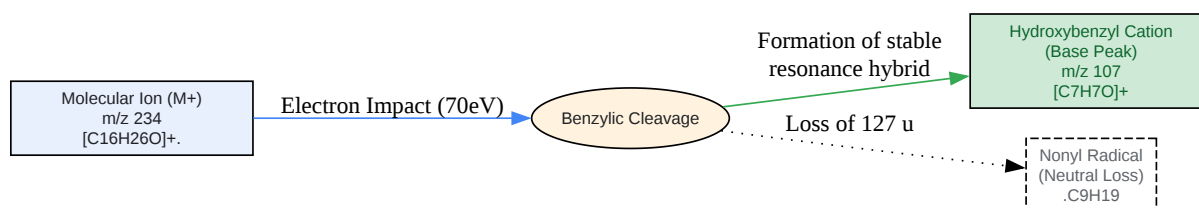
- Calculation:

- $m/z$  107 is the diagnostic base peak for all linear *p*-alkylphenols (propyl through decyl).[1]

- McLafferty Rearrangement: Less prominent in phenols than in esters/ketones, but loss of neutral alkene fragments can occur.

## Fragmentation Logic Diagram

The following diagram illustrates the ionization and cleavage pathways leading to the primary spectral signatures.



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Caption: Electron Ionization (EI) fragmentation pathway of **4-Decylphenol** showing the formation of the characteristic  $m/z$  107 base peak.

## Quality Control & Impurity Profiling

When sourcing or synthesizing **4-Decylphenol**, researchers must distinguish it from technical grade "Nonylphenol" or "Decylphenol" mixtures.[1]

- Isomerism: Technical grades are often mixtures of branched isomers (e.g., 4-(1,1-dimethyloctyl)phenol).[1]
  - Differentiation: Branched isomers show split methyl signals in

H NMR (doublets/singlets > 0.9 ppm) and complex multiplet patterns in the benzylic region. Linear **4-Decylphenol** shows a clean triplet at 0.88 ppm.[1]

- Ortho-Substitution: Small amounts of 2-Decylphenol may be present.[1]
  - Differentiation: 2-Decylphenol exhibits a distinct aromatic pattern (ABCD system) and a shift in the benzylic protons due to steric compression by the adjacent hydroxyl group.[1]

## References

- National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol and Alkylphenols (General Fragmentation Patterns). NIST Chemistry WebBook, SRD 69.[2][3] [\[Link\]](#)[2]
- American Elements. **4-Decylphenol** Product Specifications and Safety Data (CAS 2985-57-1).[1] [\[Link\]](#)
- ResearchGate. Synthesis and Characterization of Alkylphenols (General Reference for p-Alkylphenol NMR). [\[Link\]](#)(Note: General mechanistic reference for alkylphenol shifts).
- PubChem. Compound Summary: **4-Decylphenol** (CID 572479).[1] [\[Link\]](#)

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## Sources

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- 2. 4-Nonylphenol [[webbook.nist.gov](http://webbook.nist.gov)]
- 3. Phenol, 4-pentyl- [[webbook.nist.gov](http://webbook.nist.gov)]
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